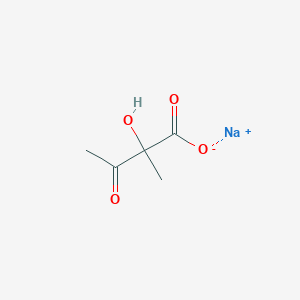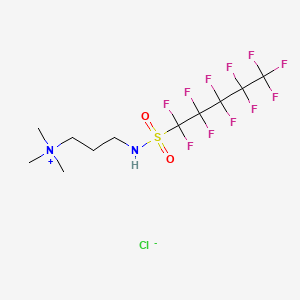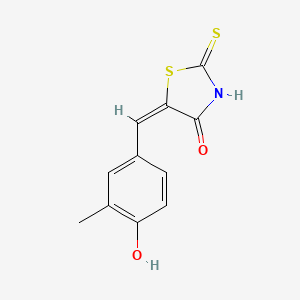
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the class of thiazolidinones
準備方法
The synthesis of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with rhodanine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .
化学反応の分析
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for imaging proteins in living cells.
Medicine: It has been investigated for its neuroprotective and anti-neuroinflammatory properties.
Industry: The compound is used in the development of new materials with specific optical properties.
作用機序
The mechanism of action of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects . Additionally, the compound can bind to and activate fluorescent proteins, making it useful for imaging applications .
類似化合物との比較
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is unique compared to other thiazolidinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
4-Hydroxy-3-methylbenzylidene-rhodanine: Known for its use in fluorescent imaging.
4-Hydroxy-3-methoxybenzylidene-rhodanine: Another derivative with similar applications in imaging and biological studies.
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antifungal properties.
特性
分子式 |
C11H9NO2S2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ |
InChIキー |
WUYJNCRVBZWAOK-WEVVVXLNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O |
正規SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


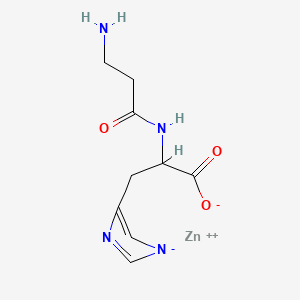
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
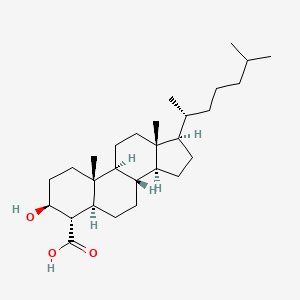
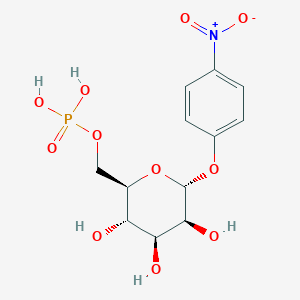
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
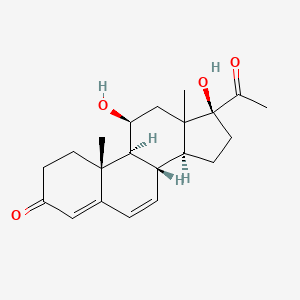
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
